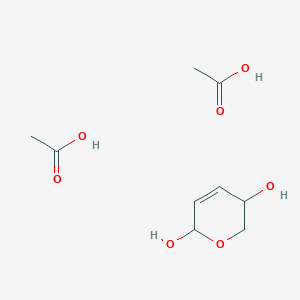
acetic acid;3,6-dihydro-2H-pyran-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol is a compound that combines the properties of acetic acid and 3,6-dihydro-2H-pyran-3,6-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3,6-dihydro-2H-pyran-3,6-diol is a derivative of dihydropyran, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dihydro-2H-pyran-3,6-diol typically involves the reaction of acetic acid with 3,6-dihydro-2H-pyran-3,6-diol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the compound to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of acetic acid;3,6-dihydro-2H-pyran-3,6-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;3,6-dihydro-2H-pyran-3,6-diol include:
3,6-dihydro-2H-pyran-4-ylboronic acid: A boronic acid derivative with similar structural features.
2H-Pyran, 3,4-dihydro-: A related dihydropyran compound with different functional groups.
Uniqueness
This compound is unique due to its combination of acetic acid and dihydropyran moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
139747-13-0 |
|---|---|
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
acetic acid;3,6-dihydro-2H-pyran-3,6-diol |
InChI |
InChI=1S/C5H8O3.2C2H4O2/c6-4-1-2-5(7)8-3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
InChI Key |
QQTPOPQQDRNEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
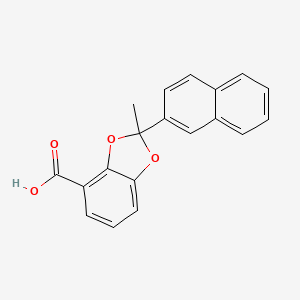
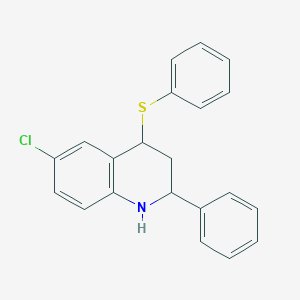
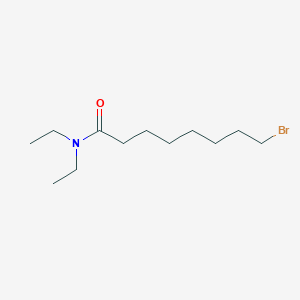
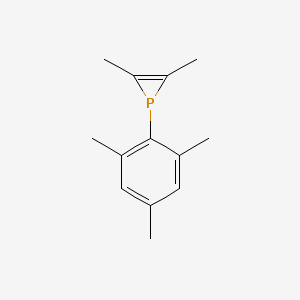


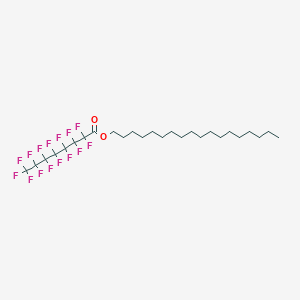
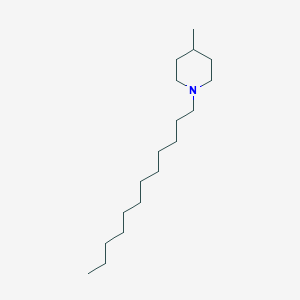
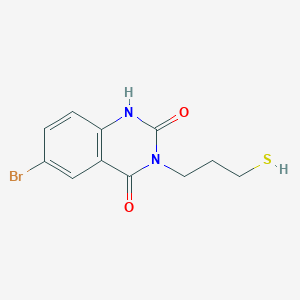
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
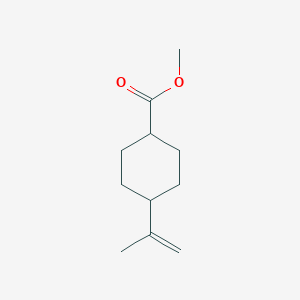
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

